Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- is a complex organic compound that features a benzonitrile core substituted with a cyclopentyl-2-propenylamino group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- typically involves multi-step organic reactions. One possible route could involve the following steps:
Nitration: Introduction of the nitrile group to the benzene ring.
Substitution: Introduction of the cyclopentyl-2-propenylamino group through nucleophilic substitution.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput reactors, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could yield amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-(cyclopentylamino)-2-(trifluoromethyl)-: Similar structure but lacks the propenyl group.
Benzonitrile, 4-(cyclopentyl-2-propenylamino)-: Similar structure but lacks the trifluoromethyl group.
Benzonitrile, 4-(amino)-2-(trifluoromethyl)-: Similar structure but lacks the cyclopentyl and propenyl groups.
Uniqueness
The unique combination of the cyclopentyl-2-propenylamino and trifluoromethyl groups in benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- may confer distinct chemical properties, such as increased lipophilicity, metabolic stability, and specific biological activity.
Properties
CAS No. |
821776-94-7 |
---|---|
Molecular Formula |
C16H17F3N2 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
4-[cyclopentyl(prop-2-enyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C16H17F3N2/c1-2-9-21(13-5-3-4-6-13)14-8-7-12(11-20)15(10-14)16(17,18)19/h2,7-8,10,13H,1,3-6,9H2 |
InChI Key |
AFEJRUMBSBBQHR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C1CCCC1)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.